

[Thr28, Nle31]-Cholecystokinin-8: A Technical Guide to its Structure, Function, and Application

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Compound of Interest

Compound Name: *[Thr28, Nle31]-Cholecystokinin (25-33), sulfated*
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Introduction: The Cholecystokinin System and the Quest for Stability

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, regulating processes ranging from digestion to satiety and anxiety. The C-terminal octapeptide of CCK (CCK-8) retains the full biological activity of the parent peptide. However, the presence of two methionine residues in the CCK-8 sequence renders it susceptible to oxidation, limiting its therapeutic and research applications. This guide focuses on a chemically stabilized analog, [Thr28, Nle31]-CCK-8, where the methionine residues at positions 28 and 31 are replaced by threonine and norleucine, respectively. This modification significantly enhances the peptide's stability in acidic conditions and resistance to air oxidation while preserving its biological functions, making it a valuable tool for researchers and drug development professionals.^[1]

This in-depth technical guide provides a comprehensive overview of the structure, function, and experimental evaluation of [Thr28, Nle31]-CCK-8. We will delve into its binding characteristics at the two major CCK receptor subtypes, CCK1R and CCK2R, explore its functional

consequences through detailed signaling pathways, and provide field-proven experimental protocols for its synthesis and characterization.

Structural Modifications and Enhanced Stability

The primary structural modification in [Thr28, Nle31]-CCK-8 is the substitution of the two methionine residues present in the native CCK-8 sequence.

- Methionine at position 28 is replaced by Threonine (Thr).
- Methionine at position 31 is replaced by Norleucine (Nle).

This strategic replacement of the easily oxidizable methionine residues with the more stable threonine and norleucine confers remarkable chemical stability to the peptide.^[1] This enhanced stability is a critical attribute for a research tool and a potential therapeutic agent, ensuring reproducibility of experimental results and a longer shelf-life.

Receptor Binding Profile

[Thr28, Nle31]-CCK-8, like the native CCK-8, exerts its biological effects by binding to and activating CCK receptors. The two primary subtypes are the CCK1 receptor (formerly CCK-A), predominantly found in the periphery (e.g., pancreas, gallbladder), and the CCK2 receptor (formerly CCK-B), which is the major subtype in the brain.

While specific K_i or IC_{50} values for the unmodified [Thr28, Nle31]-CCK-8 are not readily available in the public domain, studies on a biotinylated derivative, biotinyl-Tyr-Gly-(Thr28,Nle31)CCK(25-33) (BTG-TN-CCK-9), provide valuable insights into its binding characteristics. This derivative was shown to bind to two distinct sites in rat pancreatic acini, which are rich in CCK1 receptors:

- High-affinity site: $K_d = 0.17$ nM
- Low-affinity site: $K_d = 13$ nM

These findings suggest that [Thr28, Nle31]-CCK-8 interacts with CCK receptors with high affinity, comparable to the native ligand. The presence of high and low-affinity binding sites is a

known characteristic of CCK receptor pharmacology and is thought to be related to different G-protein coupling states of the receptor.

Ligand	Receptor/Tissue	Binding Parameter	Value (nM)
Biotinyl-Tyr-Gly-(Thr28,Nle31)CCK(25-33)	Rat Pancreatic Acini (High Affinity)	Kd	0.17
Biotinyl-Tyr-Gly-(Thr28,Nle31)CCK(25-33)	Rat Pancreatic Acini (Low Affinity)	Kd	13
CCK-8 (sulfated)	Human CCK1R	Ki	0.8
CCK-8 (sulfated)	Human CCK2R	Ki	1.5

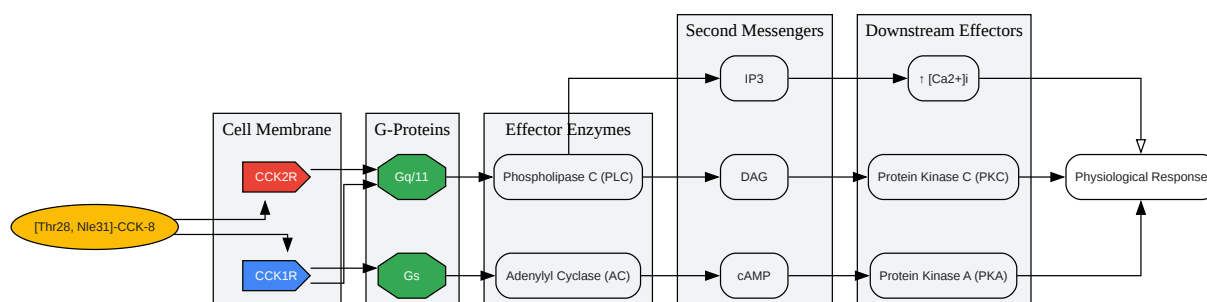
Table 1: Comparative binding affinities of a [Thr28, Nle31]-CCK-8 derivative and native CCK-8. Data for the biotinylated analog was obtained from studies on rat pancreatic acini. Data for CCK-8 is provided for comparison and was determined in transfected HEK293 cells expressing human CCK receptors.[2]

Functional Activity and Mechanism of Action

[Thr28, Nle31]-CCK-8 retains the full biological activity of CCK-8. Studies have demonstrated that it is a full agonist at CCK receptors, capable of eliciting downstream signaling events and physiological responses.

Signaling Pathways

Upon binding to CCK1 and CCK2 receptors, [Thr28, Nle31]-CCK-8 initiates a cascade of intracellular signaling events. Both receptor subtypes are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. CCK1R can also couple to Gs proteins.



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Caption: CCK Receptor Signaling Pathways.

Activation of Gq/11 by both CCK1R and CCK2R leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]_i) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

The coupling of CCK1R to G_s results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Functional Readouts

The activation of these signaling pathways translates into measurable cellular responses. In pancreatic acinar cells, a primary target for peripheral CCK action, [Thr₂₈, Nle₃₁]-CCK-8 has been shown to:

- Stimulate Phosphatidylinositol (PI) Metabolism: This is a direct consequence of PLC activation and is a hallmark of CCK receptor signaling.

- **Induce Amylase Secretion:** The increase in intracellular calcium is a key trigger for the release of digestive enzymes, such as amylase, from pancreatic acinar cells.

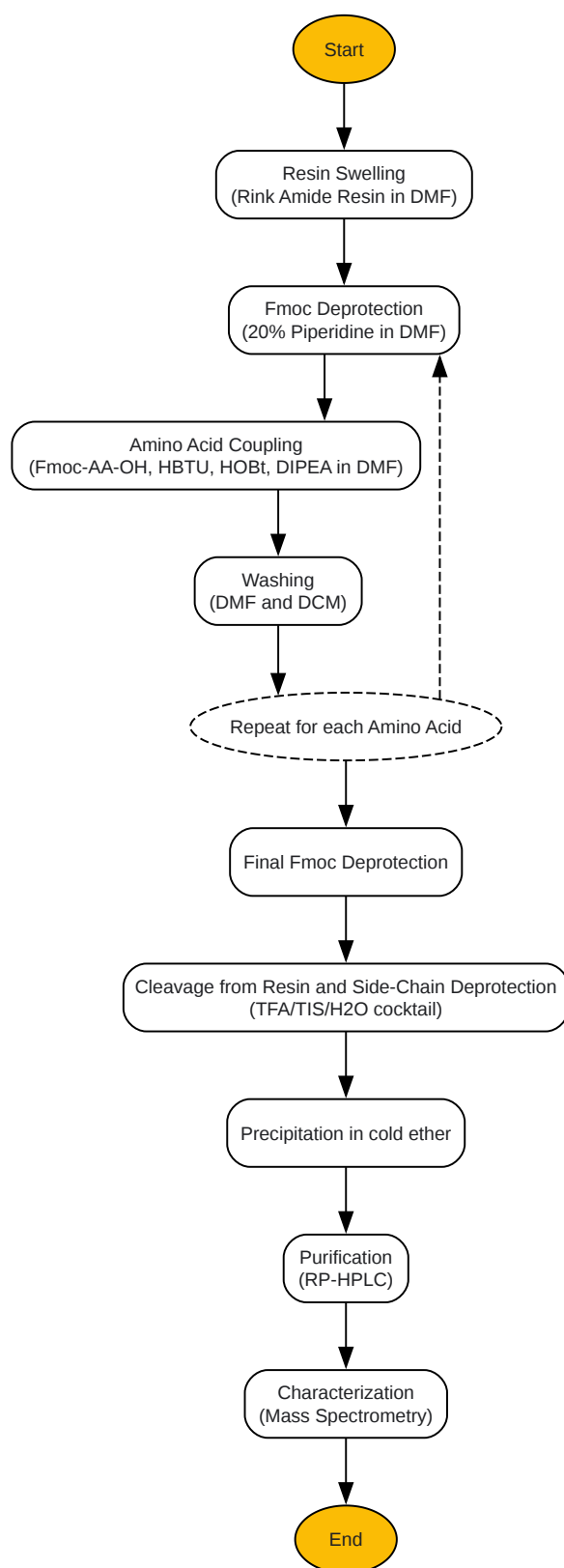
Importantly, [Thr28, Nle31]-CCK-8 demonstrates the same potency and efficacy as the native peptide in these functional assays, confirming that the stabilizing modifications do not compromise its biological activity.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and functional characterization of [Thr28, Nle31]-CCK-8. These protocols are designed to be self-validating and are based on established techniques in the field.

Solid-Phase Peptide Synthesis (SPPS) of [Thr28, Nle31]-CCK-8

This protocol outlines the manual Fmoc-based solid-phase synthesis of [Thr28, Nle31]-CCK-8.



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